An In-depth Technical Guide to 1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride: A Predictive Analysis for Research and Development
An In-depth Technical Guide to 1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride: A Predictive Analysis for Research and Development
This technical guide provides a comprehensive analysis of 1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride, a distinct chemical entity within the broader class of piperazine-piperidine derivatives. It is important to note that while this specific compound is of interest as a potential synthetic building block in drug discovery, publicly available data on its synthesis, properties, and applications are limited. Therefore, this guide adopts a predictive and analytical approach, leveraging established principles of medicinal chemistry and drawing upon extensive data from structurally related analogs to provide researchers, scientists, and drug development professionals with a robust framework for its utilization.
Our narrative is built on a foundation of scientific integrity. We will dissect the molecule's structural components, propose a validated synthetic pathway, and extrapolate its likely physicochemical and pharmacological properties. This approach is designed to empower researchers to anticipate its behavior, design effective experiments, and unlock its potential as a valuable intermediate in the synthesis of novel therapeutics.
Compound Identification and Structural Analysis
1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is a disubstituted piperazine existing as a dihydrochloride salt. Its structure is characterized by a 1-methylpiperazine ring linked to a piperidine ring via a methylene bridge at the 3-position of the piperidine.
Molecular Structure:
Caption: Chemical structure of 1-Methyl-4-(3-piperidinylmethyl)piperazine.
Structural Comparison with Isomeric Analogs
The precise connectivity of this molecule is critical to its function and distinguishes it from more commonly documented isomers. The key differentiators are the attachment point on the piperidine ring (3-position vs. 4-position) and the presence of a methylene linker.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Methodology
Step 1: Reductive Amination to form N-Boc-1-Methyl-4-(3-piperidinylmethyl)piperazine
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Reactor Setup: To a clean, dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add N-Boc-piperidine-3-carboxaldehyde (1.0 eq).
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Solvent and Reagents: Dissolve the aldehyde in a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 10 mL per mmol of aldehyde).
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Amine Addition: Add 1-methylpiperazine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.
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Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, minimizing over-reduction of the aldehyde starting material.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
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Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Boc Deprotection and Dihydrochloride Salt Formation
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Dissolution: Dissolve the purified Boc-protected intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.
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Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of hydrochloric acid (2.5-3.0 eq), typically as a 4M solution in 1,4-dioxane or a saturated solution in methanol. Causality: The strong acidic conditions cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group, while the excess HCl protonates the three basic nitrogen atoms to form the desired salt.
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Precipitation: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours. A white precipitate should form.
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Isolation: Collect the solid product by vacuum filtration.
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Washing and Drying: Wash the filter cake with cold diethyl ether to remove any non-polar impurities and residual solvent. Dry the final product, 1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride, under high vacuum to a constant weight.
Postulated Biological Activity and Applications
Given the prevalence of the piperazine-piperidine scaffold in CNS-active drugs, it is plausible that this compound could serve as an intermediate for agents targeting dopamine (D₂) and serotonin (5-HT) receptors. [1][2]The specific 3-position linkage may offer a novel structural motif for achieving selectivity among receptor subtypes.
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Potential Therapeutic Areas: Intermediates of this class are frequently explored in the development of atypical antipsychotics, antidepressants, and treatments for other neurological disorders. [3]* Primary Application: The most immediate and validated application for this compound is as a specialized chemical intermediate . Its unique structure provides a valuable building block for chemists to introduce the 1-methylpiperazine-methyl-piperidine moiety into larger, more complex drug candidates during lead optimization campaigns.
Analytical Characterization Protocols
To ensure the identity and purity of the synthesized compound, a standard battery of analytical tests is required.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation and Purity | The spectra should show characteristic peaks corresponding to the methyl, methylene, and methine protons and carbons of the piperazine and piperidine rings. Integration of proton signals should match the number of protons in the structure. |
| LC-MS | Purity Assessment and Molecular Weight Confirmation | A primary peak should be observed on the chromatogram (purity >95%). The mass spectrum should show the [M+H]⁺ ion corresponding to the free base (m/z = 198.19). |
| HPLC | Quantitative Purity Analysis | A validated HPLC method, often using a C18 column with a mobile phase of acetonitrile and water with a modifier like TFA or formic acid, can determine purity with high accuracy. [4] |
| FTIR | Functional Group Identification | The spectrum will show characteristic C-H, N-H, and C-N stretching and bending vibrations. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the target compound is not available, GHS hazard information for close analogs like 1-(1-Methyl-4-piperidinyl)piperazine (CAS 23995-88-2) provides a strong basis for handling protocols. [5][6]
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Hazard Classification: Expected to be classified as Corrosive . It likely causes severe skin burns and eye damage. [5][6]May also cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
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Eye Protection: Use chemical safety goggles and/or a full-face shield.
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Skin and Body Protection: Wear a lab coat and ensure full body coverage.
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Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. [6]Avoid breathing dust. Avoid contact with skin, eyes, and clothing. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [6][7]
References
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